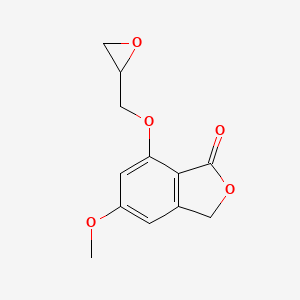

5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one, also known as MEMO or MEMO-chrome, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool.

Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

The study of orexins and their receptors, which modulate behaviors such as feeding, arousal, stress, and drug abuse, incorporates the use of various compounds to understand compulsive food consumption patterns. Research highlighted the role of specific antagonists, including those structurally related to 5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one, in reducing binge eating in animal models without affecting standard food intake, suggesting a novel pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).

Chemical Properties and Reactions

Research into the chemical properties and reactions of compounds similar to 5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one has provided insights into their behavior under various conditions. Studies have investigated the thermolysis of related compounds, leading to the formation of carbonyl ylide intermediates and further reactions to produce dialkoxyoxiranes. This research aids in understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Dawid & Warkentin, 2003).

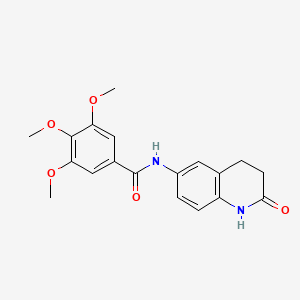

Antimicrobial and Anti-inflammatory Agents

Synthesis of novel benzodifuranyl compounds derived from visnagenone and khellinone, structurally related to 5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one, has shown potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, demonstrating significant anti-inflammatory and analgesic properties, suggesting their utility in medical applications (Abu‐Hashem et al., 2020).

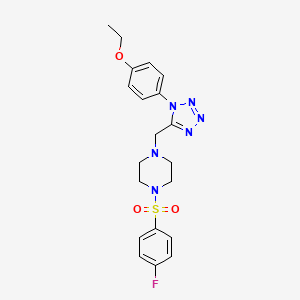

Leukotriene Synthesis Inhibition

Compounds similar to 5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one have been explored for their ability to inhibit leukotriene synthesis, a crucial factor in inflammatory responses. Research into the selective inhibition of the 5-lipoxygenase-activating protein and its implications for conditions like asthma has demonstrated the potential therapeutic benefits of these compounds (Hutchinson et al., 2009).

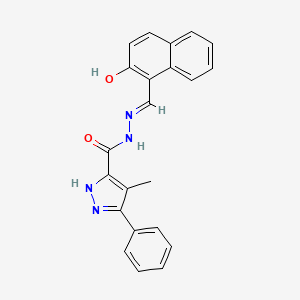

Anticholinesterase Activity

The exploration of benzofuran compounds as inhibitors of cholinesterase enzymes indicates potential applications in treating conditions such as Alzheimer's disease. Novel compounds, including those structurally related to 5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one, have shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, highlighting their significance in neuropharmacology (Luo et al., 2005).

properties

IUPAC Name |

5-methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-14-8-2-7-4-17-12(13)11(7)10(3-8)16-6-9-5-15-9/h2-3,9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTBOMYMOOWDEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OCC3CO3)C(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922887.png)

![Methyl 3-(3-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2922888.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)

![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)

![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)

![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)